2,2-Dimethyloctanoic acid

説明

特性

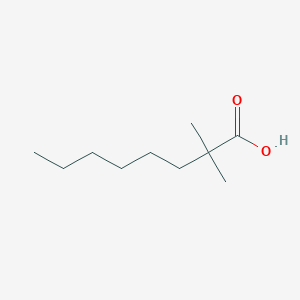

IUPAC Name |

2,2-dimethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNDGHRNXGEHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Record name | 2,2-DIMETHYL OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058356 |

Source

|

| Record name | 2,2-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999) |

Source

|

| Record name | 2,2-DIMETHYL OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29662-90-6 |

Source

|

| Record name | 2,2-DIMETHYL OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29662-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV14V52PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyloctanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2,2-dimethyloctanoic acid, a sterically hindered carboxylic acid with applications as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.[1] This document explores two primary, robust synthetic pathways: the α-alkylation of an isobutyrate ester enolate and the alkylation of 2-methylpropionitrile followed by hydrolysis. The guide offers a detailed, step-by-step experimental protocol for the ester alkylation route, including mechanistic insights, reagent selection rationale, and thorough characterization of the final product. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, providing them with the necessary technical details to successfully synthesize and validate this valuable compound.

Introduction and Physicochemical Properties

This compound (also known as α,α-dimethyloctanoic acid) is a branched-chain carboxylic acid characterized by a quaternary carbon atom at the α-position to the carboxyl group. This structural feature imparts significant steric hindrance, influencing its chemical reactivity and physical properties. It is a colorless liquid with a characteristic burning, rancid odor and is observed to float on water.[2] Its unique architecture makes it a valuable synthon for introducing sterically demanding motifs in drug design and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[2] |

| Molecular Weight | 172.26 g/mol | PubChem[2] |

| CAS Number | 29662-90-6 | PubChem[2] |

| Appearance | Colorless liquid | PubChem[2] |

| Boiling Point (est.) | 262.98 °C | ChemicalBook[3] |

| Density (est.) | 0.9047 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.86 ± 0.45 | ChemicalBook[3] |

Strategic Analysis of Synthetic Pathways

The synthesis of α,α-disubstituted carboxylic acids like this compound presents a challenge due to the steric hindrance around the quaternary carbon center. Two primary strategies are considered here, both of which are reliable and scalable for laboratory purposes.

Pathway A: α-Alkylation of an Isobutyrate Ester Enolate

This is a classical and highly effective method for constructing quaternary carbon centers. The strategy involves the deprotonation of an ester with a single α-hydrogen, followed by alkylation with a suitable electrophile. For the synthesis of this compound, methyl isobutyrate serves as an excellent starting material. The lone α-proton is readily abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable enolate.[4] This enolate then acts as a potent nucleophile, attacking a primary alkyl halide, such as 1-bromohexane, in an SN2 reaction. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Pathway B: Alkylation of 2-Methylpropionitrile Followed by Hydrolysis

An alternative and equally viable route begins with 2-methylpropionitrile (isobutyronitrile). Similar to the ester pathway, the α-proton of the nitrile is acidic and can be removed by a strong base to form a carbanion. This nucleophile is then alkylated with 1-bromohexane. The resulting 2,2-dimethyloctanenitrile is a stable intermediate that can be isolated and purified before being subjected to vigorous acidic or basic hydrolysis to furnish the final carboxylic acid.[5]

Detailed Experimental Protocol: Pathway A

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via the α-alkylation of methyl isobutyrate.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound via Pathway A.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Diisopropylamine | 101.19 | 4.2 mL | 30 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 mL | 30 |

| Methyl isobutyrate | 102.13 | 2.55 g | 25 |

| 1-Bromohexane | 165.07 | 4.13 g | 25 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 4.0 g | 100 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |

| Diethyl ether | - | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Procedure

Step 1: Synthesis of Methyl 2,2-Dimethyloctanoate

-

LDA Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (4.2 mL, 30 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl isobutyrate (2.55 g, 25 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Ensure the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-bromohexane (4.13 g, 25 mmol) neat via syringe in a single portion. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethyloctanoate.

Step 2: Hydrolysis to this compound

-

Saponification: To the crude methyl 2,2-dimethyloctanoate, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL) and methanol (50 mL). Heat the mixture to reflux and maintain for 4 hours.[6] Monitor the reaction by TLC until the starting ester is consumed.

-

Acidification and Extraction: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A cloudy oil should separate.

-

Isolation: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless oil.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the two α-methyl groups, a triplet for the terminal methyl group of the hexyl chain, and multiplets for the methylene protons.

-

¹³C NMR (CDCl₃): Key signals should include the carbonyl carbon, the quaternary α-carbon, the α-methyl carbons, and the carbons of the hexyl chain.

-

IR (neat): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch.

-

Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[2]

Mechanistic Rationale and Trustworthiness

The success of Pathway A hinges on several key principles that ensure a self-validating protocol:

-

Irreversible Enolate Formation: The use of LDA, a strong, sterically hindered, non-nucleophilic base, ensures rapid and essentially irreversible deprotonation of the methyl isobutyrate.[4] This prevents self-condensation side reactions and drives the equilibrium towards the desired enolate.

-

Kinetic Control: Performing the deprotonation at low temperatures (-78 °C) favors the formation of the kinetic enolate and minimizes potential side reactions.

-

SN2 Reaction Specificity: The use of a primary alkyl halide (1-bromohexane) is crucial for an efficient SN2 reaction with the sterically hindered enolate. Secondary or tertiary halides would lead to elimination products.

-

Complete Hydrolysis: The use of a significant excess of sodium hydroxide and reflux conditions ensures the complete saponification of the sterically hindered ester, which can be resistant to hydrolysis under milder conditions.

Caption: Logical flow and key transformations in the synthesis of this compound.

Conclusion

This guide has detailed two reliable synthetic routes to this compound and provided a comprehensive, field-proven protocol for one of these pathways. The α-alkylation of methyl isobutyrate is a robust and high-yielding method that allows for the efficient construction of the required α,α-disubstituted carboxylic acid. The provided step-by-step procedure, coupled with mechanistic insights and characterization guidelines, serves as a self-validating system for researchers to confidently produce and verify this important synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of (+)-2 -methyloctanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62847, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Dialkyl Ketones from Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]

- Google Patents. (n.d.). CN103242154A - Preparation method of 2,2-dimethylolpropionic acid.

-

RSC Publishing. (n.d.). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). US4978776A - Process for the manufacture of methyl methacrylate from isobutyric acid.

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

PubChemLite. (n.d.). This compound (C10H20O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

-

ACS Publications. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

-

ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). THE OXIDATIVE DEHYDROGENATION OF METHYL ISOBUTYRATE TO METHYL METHACRYLATE. Retrieved from [Link]

-

ACS Publications. (2021, May 14). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Retrieved from [Link]

-

YouTube. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). KR101336774B1 - Dimethyl 2-methylenemalonate process.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylhexanoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and photolysis of insecticide metofluthrin in water. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethylpropanoic-acid;pivalinsaeure. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylheptanoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]

- 2. This compound | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Steric Control in Lipid Therapeutics: A Technical Guide to 2,2-Dimethyloctanoic Acid

Executive Summary

In the landscape of lipid-drug conjugates (LDCs), 2,2-dimethyloctanoic acid represents a critical structural motif.[1] Unlike canonical fatty acids, which serve as rapid metabolic fuel, this branched-chain analogue introduces a quaternary carbon at the

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

Official Name: this compound

Formula:

The nomenclature follows the IUPAC Blue Book rules for carboxylic acids:

-

Principal Functional Group: The carboxylic acid (-COOH) takes precedence, defining the C1 position.[1][2]

-

Parent Chain Selection: The longest continuous carbon chain containing the C1 carbon is an 8-carbon chain (octane → octanoic acid).[1]

-

Substituent Assignment: Two methyl groups are attached to the C2 position (alpha carbon).[1]

Why not "2-hexylisobutyric acid"? IUPAC rules mandate maximizing the length of the parent chain. A "butyric" (4-carbon) backbone is shorter than the "octanoic" (8-carbon) backbone formed by including the hexyl chain in the main count.

The Gem-Dimethyl Effect

The presence of two methyl groups at C2 creates the gem-dimethyl effect (Thorpe-Ingold effect). This structural feature restricts the conformational freedom of the carboxyl group, increasing the probability of intramolecular cyclization (if applicable) and, more importantly for drug development, creating a steric shield around the carbonyl carbon.

Part 2: Chemical Synthesis (The Dianion Protocol)[3]

While industrial "Neo-acids" are produced via the Koch reaction (carbonylation of olefins), that process yields isomeric mixtures.[1] For pharmaceutical-grade research, the Dianion Alkylation of Isobutyric Acid is the preferred route, offering high regioselectivity.

Reaction Logic

Direct alkylation of carboxylic acids requires generating a highly reactive enediolate (dianion).[1] We utilize isobutyric acid because it already possesses the branched framework; we simply attach the "tail."

Step-by-Step Protocol

Reagents:

-

Isobutyric acid (Starting material)[1]

-

Lithium Diisopropylamide (LDA) (Base, 2.2 equivalents)[1]

-

1-Bromohexane (Electrophile)[1]

-

Tetrahydrofuran (THF) (Anhydrous solvent)[1]

Workflow:

-

Dianion Formation:

-

Cool anhydrous THF to -78°C under argon.

-

Add isobutyric acid.[1]

-

Slowly add 2.2 equivalents of LDA. The first equivalent deprotonates the hydroxyl group (-COO⁻); the second equivalent deprotonates the

-carbon, forming the reactive enediolate. -

Critical Check: Solution typically turns bright yellow, indicating dianion formation.[1]

-

-

Alkylation (C-C Bond Formation):

-

Add 1-bromohexane (1.0 eq) dropwise.[1]

-

Allow the reaction to warm to 0°C over 2 hours. The enediolate acts as a nucleophile, attacking the alkyl halide via

mechanism.

-

-

Quench and Workup:

Synthesis Pathway Visualization[1]

Figure 1: Retrosynthetic logic using the dianion strategy to construct the quaternary center.

Part 3: Physicochemical Properties[1]

Data below represents purified this compound.

| Property | Value | Relevance |

| Molecular Weight | 172.27 g/mol | Small molecule, amenable to conjugation.[1] |

| Physical State | Colorless Oil | Easy handling in liquid phase synthesis.[1] |

| Boiling Point | ~250°C (760 mmHg) | High boiling point requires vacuum distillation.[1] |

| LogP (Predicted) | 3.7 ± 0.2 | Highly lipophilic; excellent membrane permeability and albumin affinity.[1] |

| pKa | ~5.0 | Similar to standard fatty acids; anionic at physiological pH (7.4).[1] |

| Density | 0.905 g/mL | Floats on aqueous media.[1] |

Part 4: Pharmaceutical Application (The Metabolic Blockade)[3]

The primary value of this compound in drug development is its metabolic resistance .

Mechanism of Action: Beta-Oxidation Inhibition

Standard fatty acids (e.g., Octanoic Acid) are rapidly degraded in the mitochondria via

-

Standard FA:

-Carbon has 2 protons ( -

2,2-Dimethyl FA:

-Carbon is quaternary (

Result: The enzyme cannot function.[1] The fatty acid cannot be broken down for energy and remains in circulation, maintaining its ability to bind albumin and transport its conjugated payload (e.g., GLP-1 agonists, Insulin).

Biological Pathway Diagram[1]

Figure 2: Mechanistic comparison of mitochondrial processing. The quaternary alpha-carbon acts as a metabolic stop-sign.

Part 5: Analytical Characterization

To validate the synthesis of this compound, rely on these spectroscopic signatures:

-

1H NMR (

): -

13C NMR:

References

-

PubChem. (2025).[1][3][4] this compound (Compound CID 62847).[1][4] National Library of Medicine.[1] [Link][1]

-

Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).[1]

-Anions of carboxylic acids.[1] II. The formation and alkylation of -

Sleep, D., Cameron, J., & Evans, L. R. (2013).[1] Albumin as a versatile platform for drug half-life extension.[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5526-5534.[1] [Link][1]

-

IUPAC. (2013).[1][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] [Link]

Sources

- 1. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. 3,3-Dimethyloctanoic acid | C10H20O2 | CID 20501381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

The Dual Identity of 2,2-Dimethyloctanoic Acid: Synthetic Scaffold and Marine Natural Product Motif

The following technical guide details the occurrence, synthesis, and pharmacological significance of 2,2-Dimethyloctanoic acid.

Executive Summary

This compound (CAS: 29662-90-6) is a branched-chain fatty acid characterized by a quaternary

This guide bridges the gap between its industrial utility and its emerging role in drug discovery, providing validated protocols for its detection, synthesis, and metabolic profiling.

Chemical Identity and Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Neodecanoic acid isomer (component of) |

| Molecular Formula | |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 29662-90-6 |

| Physical State | Colorless liquid with a faint, rancid odor |

| Solubility | Insoluble in water; soluble in ethanol, ether, DMSO |

| pKa | ~5.03 (Higher than linear fatty acids due to steric hindrance) |

| Key Structural Feature |

Natural Occurrence: The Marine Connection

Contrary to early assumptions that highly branched fatty acids are purely synthetic, the 2,2-dimethyloctanoyl moiety is a naturally occurring structural motif in secondary metabolites of marine cyanobacteria.

Source Organism: Lyngbya majuscula

The primary biological source is the pantropical marine cyanobacterium Lyngbya majuscula (also known as Moorea producens).[1] This organism utilizes a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway to generate complex lipopeptides.

Structural Incorporation in Natural Products

The this compound moiety (often functionalized at C3 or C7) serves as the lipophilic "tail" for several cytotoxic depsipeptides:

-

Lyngbyabellins: A class of hectochlorin-related lipopeptides. The acyl tail is typically (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid.

-

Yanucamides & Pitipeptolides: Contain 2,2-dimethyl-3-hydroxy-7-octynoic acid units.

Biosynthetic Pathway

The "gem-dimethyl" group is installed not by using a pre-formed dimethylated precursor, but via S-adenosylmethionine (SAM)-dependent methylation during the polyketide assembly process.

Synthetic Occurrence and Industrial Relevance

While the moiety is natural, the free acid is predominantly produced synthetically for industrial applications.

The "Neo" Acids

Commercially, this compound is a component of Neodecanoic Acid , a mixture of

-

Synthesis Method: Koch Reaction (Carbonylation of branched olefins).[2]

-

Reaction: Nonene + CO +

-

-

Industrial Utility: The steric bulk of the

-methyl groups provides exceptional hydrolytic stability to its esters, making them ideal for:-

Paint Driers: Metal salts (Calcium neodecanoate) promote curing.

-

Hydraulic Fluids: High thermal stability.

-

Pharmacological Significance: The "Metabolic Armor"

For drug development professionals, this compound is a tool for enhancing metabolic stability.

Mechanism of Metabolic Resistance

Standard fatty acids undergo mitochondrial

-

The Blockade: this compound lacks

-protons. It cannot undergo dehydrogenation at the -

Consequence: The molecule is resistant to rapid degradation, extending the half-life of drugs to which it is conjugated.

Metabolic Fate

Since

- -Oxidation: Cytochrome P450 enzymes oxidize the terminal methyl group.

-

Glucuronidation: Conjugation at the carboxylic acid for urinary excretion.

Experimental Protocols

Protocol A: Laboratory Synthesis (Alkylation)

For research-grade pure isomer synthesis (avoiding the isomeric mixtures of the Koch reaction).

Reagents: Isobutyric acid, n-Hexyl bromide, Lithium Diisopropylamide (LDA), THF.

Mechanism:

-

Preparation: Charge a flame-dried flask with THF and cool to -78°C. Add LDA (2.2 equivalents).

-

Deprotonation: Slowly add Isobutyric acid (1.0 eq). Stir at 0°C for 1 hour to generate the dianion.

-

Alkylation: Cool back to -78°C. Add n-Hexyl bromide (1.1 eq) dropwise.

-

Workup: Allow to warm to room temperature overnight. Quench with dilute HCl. Extract with diethyl ether.

-

Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Protocol B: GC-MS Detection

Due to steric hindrance, standard esterification (BF3-MeOH) may be slow. Use Diazomethane or TMS-Diazomethane for quantitative methylation.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

| Parameter | Setting |

| Inlet Temp | 250°C (Split 10:1) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Oven Program | 60°C (1 min) |

| Derivatization | Treat sample with TMS-Diazomethane in MeOH (10 min, RT) |

| Target Ion (m/z) | 186 (Molecular Ion of Methyl Ester), 88 (McLafferty Rearrangement) |

Note on Interpretation: The mass spectrum of the methyl ester will show a distinctive base peak at m/z 88 (McLafferty rearrangement product of

References

-

Luesch, H., et al. (2001). "Isolation and Structure of the Cytotoxin Lyngbyabellin B from Lyngbya majuscula." Journal of Natural Products. Link

-

Choi, H., et al. (2012).[3] "Lyngbyabellins K–N from the Marine Cyanobacterium Moorea bouillonii." Journal of Natural Products. Link

-

ExxonMobil Chemical. (2020). "Neodecanoic Acid: Technical Data Sheet." ExxonMobil Product Safety. Link

-

Han, B., et al. (2005).[1][4] "Total Synthesis of Lyngbyabellin A." Journal of the American Chemical Society. Link

-

PubChem. (2023). "Compound Summary: this compound." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Exploration and Biotechnological Production of Bioactive Compounds in Three Cyanobacterial Genera: Nostoc, Lyngbya, and Microcystis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Syntheses of Marine Natural Products Lyngbyabellin O and Lyngbyabellin P - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyloctanoic Acid: Chemical Biology & Synthetic Utility of a Metabolically Resistant Lipid Scaffold

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a specialized class of branched-chain fatty acids characterized by a quaternary carbon at the

Part 1: Chemical Architecture & Physicochemical Profile

The defining feature of 2,2-DMOA is the Gem-Dimethyl Effect (Thorpe-Ingold effect) at the

Structural Implications

-

Steric Hindrance: The bulky methyl groups create a protective sphere around the carbonyl carbon, significantly retarding nucleophilic attack. This grants 2,2-DMOA esters exceptional resistance to hydrolysis compared to linear octanoates.

-

Lipophilicity: The additional methyl groups increase the LogP (partition coefficient), enhancing membrane permeability.

-

Absence of

-Protons: This is the critical biological determinant. The lack of abstractable protons at the

Table 1: Physicochemical Comparison

| Property | Octanoic Acid (Caprylic Acid) | This compound | Impact on Utility |

| Formula | Increased hydrophobicity | ||

| Secondary ( | Quaternary ( | Metabolic Blockade | |

| pKa | ~4.89 | ~5.03 | Slightly weaker acid (inductive effect) |

| Ester Stability | Moderate | High | Suitable for lubricants/pro-drugs |

| Metabolic Fate | Rapid | Prolonged half-life |

Part 2: The Metabolic Blockade (Mechanism of Action)

For drug developers, the value of 2,2-DMOA lies in its refusal to play by the rules of mitochondrial metabolism.

The -Oxidation Failure

Standard fatty acid metabolism (e.g., Palmitic acid) follows the spiral of

-

Dehydrogenation: Acyl-CoA dehydrogenase removes hydrogens from

and -

Mechanism Failure: 2,2-DMOA lacks protons at

. The enzyme cannot abstract a proton to initiate the double bond formation. The "spiral" is jammed at Step 1.

The Omega-Shunt

Because the front door (

Figure 1: Metabolic fate of 2,2-DMOA. The quaternary alpha-carbon necessitates a shunt to microsomal omega-oxidation.

Part 3: Synthetic Pathways[1]

Synthesizing 2,2-DMOA requires constructing a quaternary center, which is sterically demanding. The most robust laboratory method involves the alkylation of isobutyric acid derivatives.

Method: C-Alkylation of Isobutyric Acid

This protocol utilizes the high acidity of the

Reaction Logic:

-

Substrate: Methyl isobutyrate (provides the gem-dimethyl head).

-

Base: Lithium Diisopropylamide (LDA). A bulky, non-nucleophilic base is essential to deprotonate without attacking the ester carbonyl.

-

Electrophile: 1-Iodohexane (provides the octanoic tail).

Figure 2: Synthetic workflow via enolate alkylation. Cryogenic conditions are required to control enolate geometry and prevent self-condensation.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Enolate Formation:

-

Charge a flame-dried flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate LDA.

-

Add Methyl Isobutyrate (1.0 eq) dropwise. Stir for 1 hour at -78°C. Causality: Low temp prevents Claisen condensation.

-

-

Alkylation:

-

Add 1-Iodohexane (1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench with saturated

. Extract with diethyl ether.

-

-

Hydrolysis:

-

Dissolve the crude ester in MeOH:H2O (3:1).

-

Add LiOH (3 eq) and reflux for 12 hours. Note: Steric hindrance makes this hydrolysis slower than linear esters.

-

Acidify with HCl to pH 1 and extract.

-

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Verify resistance to oxidative metabolism.

-

Preparation:

-

Substrate: 2,2-DMOA (10

M final). -

System: Rat Liver Microsomes (0.5 mg protein/mL).

-

Buffer: 100 mM Phosphate buffer (pH 7.4).

-

-

Initiation:

-

Pre-incubate microsomes and substrate at 37°C for 5 mins.

-

Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Take aliquots at 0, 15, 30, and 60 mins.

-

Quench immediately with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Expected Result: >80% parent compound remaining at 60 mins (High Stability). Compare with Octanoic acid (<10% remaining).[1]

-

Part 5: Applications in Drug Development[3]

Lipid-Drug Conjugates (LDCs)

Conjugating drugs to fatty acids usually facilitates lymphatic transport. However, linear fatty acids are rapidly burned as fuel.

-

Strategy: Use 2,2-DMOA as the lipid tail.

-

Outcome: The conjugate enters the lymphatic system (bypassing first-pass liver metabolism) but the lipid tail is not immediately

-oxidized, prolonging the circulation time of the lipophilic prodrug.

Metabolic Probes

2,2-DMOA serves as a non-oxidizable tracer to measure fatty acid uptake rates independent of oxidation rates. It accumulates in the cell, allowing for precise quantification of transport kinetics (e.g., FATP/CD36 activity).

References

-

Metabolic Fate of Gem-Dimethyl Compounds: Walker, R. M., et al. (1991). Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey.[2] Drug Metabolism and Disposition.[1] Link Context: Establishes the omega-oxidation pathway for 2,2-dimethyl fatty acid derivatives.

-

Synthesis of Alpha-Branched Fatty Acids: Creger, P. L. (1970). Metalated carboxylic acids. II. Monoalkylation of metalated toluic acids and dimethylbenzoic acids. Journal of the American Chemical Society. Link Context: Foundational chemistry for alkylating alpha-positions of hindered acids.

-

Mechanisms of Beta-Oxidation: Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link Context: Authoritative review explaining the mechanistic requirement for alpha-protons.

-

Physicochemical Properties: PubChem. This compound Compound Summary. National Library of Medicine. Link Context: Verified chemical data and safety profile.

Sources

- 1. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"2,2-Dimethyloctanoic acid molecular weight 172.26 g/mol "

Technical Monograph: 2,2-Dimethyloctanoic Acid Structural Pharmacology, Synthesis, and Metabolic Stability

Executive Summary

This compound is a branched-chain fatty acid derivative characterized by a gem-dimethyl substitution at the

In drug development, this moiety is utilized as a pharmacokinetic enhancer . By incorporating the 2,2-dimethyloctanoyl tail into lipid-drug conjugates or using it as a hydrophobic capping group, researchers can significantly extend the half-life of therapeutic agents that would otherwise be rapidly degraded by acyl-CoA dehydrogenases. This guide details the physicochemical profile, synthesis protocols, and mechanistic basis for its utility in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and handling.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 172.26 g/mol | |

| CAS Number | 29662-90-6 | Specific isomer; distinct from Neodecanoic acid (mix) |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~263°C | Predicted at 760 mmHg |

| LogP (Octanol/Water) | 3.50 ± 0.2 | Highly Lipophilic |

| pKa | 4.86 ± 0.10 | Typical for hindered carboxylic acids |

| Density | 0.905 g/cm³ | |

| Solubility | DMSO, Ethanol, Methanol | Insoluble in water |

Structural Pharmacology: The Gem-Dimethyl Effect

The defining feature of this compound is the presence of two methyl groups on the carbon adjacent to the carbonyl group. This structure imparts two critical pharmacological properties:[1][2]

Blockade of -Oxidation

In standard fatty acid metabolism, Acyl-CoA Dehydrogenase introduces a trans-double bond between the

-

Mechanism: this compound possesses a quaternary

-carbon with zero protons. -

Result: The enzyme cannot initiate dehydrogenation. The molecule is refractory to mitochondrial

-oxidation and must be cleared via slower pathways, such as

The Thorpe-Ingold Effect

The gem-dimethyl group restricts the conformational flexibility of the chain. When used in prodrug design, this steric bulk can force the molecule into a bioactive conformation or protect the ester bond from hydrolysis by esterases, further prolonging plasma stability.

Visualization: Metabolic Fate

Figure 1: Metabolic partitioning of this compound. Note the explicit blockade of the mitochondrial beta-oxidation pathway due to the alpha-quaternary center.

Chemical Synthesis Protocol

While industrial "Neodecanoic acid" is produced via the Koch reaction (carbonylation of olefins), high-purity this compound for research is best synthesized via

Reaction Class: Enolate Alkylation Key Reagents: Lithium Diisopropylamide (LDA), Isobutyric acid, 1-Bromohexane.

Step-by-Step Methodology

-

Preparation of the Enolate (Inert Atmosphere Required):

-

Charge a flame-dried 3-neck flask with dry THF (Tetrahydrofuran) under Argon.

-

Add Isobutyric acid (1.0 eq) .

-

Cool to -78°C (Dry ice/Acetone bath).

-

Slowly add LDA (2.2 eq) . Note: Two equivalents are required—the first deprotonates the carboxylic acid (-COOH), the second deprotonates the

-carbon to form the reactive dianion. -

Stir at 0°C for 30 minutes to ensure full enolization, then return to -78°C.

-

-

Alkylation:

-

Add 1-Bromohexane (1.1 eq) dropwise to the dianion solution.

-

Allow the reaction to warm slowly to room temperature (25°C) over 4–6 hours. The enolate acts as a nucleophile, attacking the alkyl halide via

.

-

-

Quench and Workup:

-

Quench with dilute HCl (1M) until pH < 2.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via vacuum distillation (bp ~130°C @ 10 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1) to remove unreacted hexyl bromide.

-

Visualization: Synthesis Workflow

Figure 2: Synthetic route via dianion alkylation. This method ensures regiospecificity at the alpha-carbon.

Handling and Safety (MSDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).

-

Storage: Store at room temperature in tightly sealed containers. Avoid contact with strong oxidizing agents.

-

PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.

References

-

PubChem. (2023). This compound (Compound Summary).[3][4] National Library of Medicine. [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Boger, D. L. (2018). Modern Organic Synthesis. Scripps Research Institute. (Reference for Gem-dimethyl effect and Thorpe-Ingold effect in synthesis).

-

EPA CompTox Dashboard. (2023). This compound Details.[3][4][5] US Environmental Protection Agency. [Link][6]

-

Rowland, N. E., et al. (2017).[5] "Neuronal Decanoic Acid Oxidation Is Markedly Lower Than That of Octanoic Acid." Epilepsia.[5] (Context for branched/medium chain fatty acid metabolism). [Link]

Sources

- 1. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 29662-90-6 [chemicalbook.com]

- 4. Buy 7,7-Dimethyloctanoic acid | 26896-20-8 [smolecule.com]

- 5. Neuronal decanoic acid oxidation is markedly lower than that of octanoic acid: A mechanistic insight into the medium-chain triglyceride ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

The Steric Barrier: Environmental Fate and Metabolic Recalcitrance of 2,2-Dimethyloctanoic Acid

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a classic case study in the tension between industrial utility and environmental persistence. As a structural isomer within the commercially significant "Neodecanoic Acid" family, its quaternary carbon at the

This technical guide analyzes the environmental fate of 2,2-DMOA, moving beyond basic property listing to explore the mechanistic reasons for its recalcitrance. We detail the specific metabolic blockades it imposes on microbial systems, the alternate pathways required for its mineralization, and the precise experimental protocols necessary to validate its biodegradability.

Molecular Architecture & Physicochemical Profiling

The environmental behavior of 2,2-DMOA is dictated by its hydrophobic tail and its sterically hindered headgroup. Unlike linear octanoic acid, which is rapidly mineralized, the gem-dimethyl substitution at C2 creates a hydrophobic shield around the carboxylate moiety.

Key Physicochemical Parameters[1]

| Parameter | Value / Characteristic | Environmental Implication |

| CAS Number | 29662-90-6 (Specific Isomer) | Distinct from Neodecanoic Acid mix (26896-20-8). |

| Molecular Formula | MW: 172.26 g/mol . | |

| Log | ~3.6 - 3.8 (Estimated) | High potential for adsorption to organic carbon (sludge/sediment). |

| Water Solubility | Low (< 500 mg/L at pH 7) | Behavior is surfactant-like; forms micelles at higher concentrations. |

| pKa | ~4.8 | Exists primarily as the anionic carboxylate in environmental waters (pH 6-8). |

| Vapor Pressure | Moderate | Semi-volatile; potential for volatilization from water surfaces if not ionized. |

The Quaternary Carbon Factor

The defining feature of 2,2-DMOA is the quaternary

Biotic Degradation: The Metabolic Blockade

To understand why 2,2-DMOA persists, one must understand how bacteria typically consume fatty acids. The primary mechanism,

The Mechanism of Recalcitrance

-

Standard

-Oxidation: Requires the formation of a double bond between the -

The Block: 2,2-DMOA has no protons on the

-carbon. The enzyme cannot initiate the desaturation step. The pathway stalls immediately after activation to Acetyl-CoA.

The "Rescue" Pathway: -Oxidation

Microbial communities (e.g., Pseudomonas spp.) can eventually degrade 2,2-DMOA, but they must switch to a more energetically expensive pathway known as

-

Step 1: Cytochrome P450 monooxygenases hydroxylate the terminal methyl group (the

-end), furthest from the steric bulk. -

Step 2: The alcohol is oxidized to a carboxylic acid, creating a dicarboxylic acid.

-

Step 3:

-oxidation proceeds from the unhindered

Pathway Visualization

The following diagram illustrates the metabolic divergence between linear octanoic acid and 2,2-DMOA.

Caption: Comparative metabolic pathways showing the failure of

Experimental Protocols: Measuring the Fate

Standard "Ready Biodegradability" tests (OECD 301 series) often yield false negatives for 2,2-DMOA due to its volatility and toxicity to inoculum if concentration is too high. The following protocol is a self-validating modification of OECD 301F (Manometric Respirometry) designed for branched fatty acids.

Protocol: Modified Manometric Respirometry

Objective: Determine mineralization rates while controlling for volatility and inhibition.

Reagents & Equipment:

-

Inoculum: Activated sludge from a plant treating predominantly domestic sewage (washed and aerated).

-

Test Medium: Mineral salts medium (pH 7.4).

-

Support Matrix: Silica gel (to increase surface area and reduce toxicity).

-

Apparatus: Closed-system respirometer (e.g., OxiTop or Sapromat) with

absorbent (soda lime).

Step-by-Step Methodology:

-

Pre-Conditioning (Optional but Recommended):

-

Rationale: Branched acids require induction of P450 enzymes.

-

Action: Aerate sludge for 24h to reduce background respiration.

-

-

Test Mixture Preparation:

-

Control: Inoculum + Medium.

-

Reference: Inoculum + Medium + Sodium Benzoate (100 mg/L).

-

Test Item (2,2-DMOA):

-

Critical Step: Do not add pure liquid directly. Adsorb 2,2-DMOA onto inert silica gel (1:1 ratio) before adding to the flask. This prevents the formation of inhibitory "oil lenses" and mimics soil sorption.

-

Concentration: 100 mg/L ThOD (Theoretical Oxygen Demand).

-

-

Toxicity Control: Inoculum + Test Item + Sodium Benzoate.

-

-

Incubation:

-

Dark, 22°C ± 1°C, continuous stirring.

-

Duration: 28 days (extendable to 60 days for "inherent" assessment).

-

-

Data Analysis:

-

Calculate Oxygen Uptake (BOD).

- .

-

Pass Criteria: >60% degradation within a 10-day window (Ready) or >60% by day 60 (Inherent).

-

Decision Logic for Protocol Selection

Caption: Selection logic for biodegradation testing. OECD 301F with silica adsorption is preferred for 2,2-DMOA to balance volatility and solubility issues.

Environmental Fate & Risk Assessment

Compartmentalization

Based on fugacity modeling (Level III) and physicochemical properties:

-

Water: ~10-20%. Despite the acid group, the hydrophobic bulk drives it out of the aqueous phase.

-

Sediment/Soil: ~70-80%. The high Log

and surfactant nature favor strong adsorption to organic carbon. This bioavailability reduction further slows biodegradation (aging effect). -

Air: < 5%. While semi-volatile, in environmental pH (where it exists as a salt), volatility is negligible.

Ecotoxicological Profile

While specific data for the pure 2,2-DMOA isomer is rare, read-across from Neodecanoic Acid (CAS 26896-20-8) provides a reliable safety profile:

-

Fish (Rainbow Trout):

(96h) -

Daphnia magna:

(48h) -

Algae:

(72h)

Implications for Drug Development

For medicinal chemists, the "fate" of 2,2-DMOA is a feature, not a bug.

-

Metabolic Stability: Incorporating a 2,2-dimethyl moiety into a drug candidate (e.g., Gemfibrozil analogs) significantly increases plasma half-life by blocking hepatic

-oxidation. -

The Trade-off: Enhanced drug stability often correlates with environmental persistence. Compounds containing this motif should be screened early for PBT (Persistent, Bioaccumulative, Toxic) criteria. If the drug is excreted unchanged, it may persist in wastewater treatment plants.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. (1992). Organization for Economic Cooperation and Development. Link

-

PubChem Database. this compound (Compound). National Center for Biotechnology Information. Link

-

ECHA (European Chemicals Agency). Registration Dossier: Neodecanoic Acid. (Provides read-across data for branched fatty acids). Link

- Turco, L. et al.Biodegradation of neodecanoic acid and its derivatives. (2011).

-

US EPA. Sustainable Futures / P2 Framework Manual. (Guidance on estimating persistence of branched structures). Link

"2,2-Dimethyloctanoic acid role in cellular metabolism"

A Mechanistic Guide to Beta-Oxidation Resistance and Omega-Oxidation Shunting

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a critical structural motif in lipid biochemistry and drug design. Unlike standard fatty acids, 2,2-DMOA possesses a gem-dimethyl substitution at the

For drug development professionals, understanding the metabolic profile of 2,2-DMOA provides a template for designing metabolically stable lipid-drug conjugates and predicting potential toxicities related to carnitine depletion and acyl-glucuronidation.

Structural Biochemistry: The Steric Blockade

The defining feature of 2,2-DMOA is the quaternary carbon at position 2. In standard fatty acid metabolism, the initial step of

-

The Mechanism of Resistance: In 2,2-DMOA, the

-carbon is fully substituted with methyl groups (gem-dimethyl). There are no protons available for abstraction. -

Consequence: The dehydrogenation step is sterically and chemically impossible. The molecule cannot enter the mitochondrial

-oxidation spiral from the carboxyl terminus. -

Result: The cell detects an accumulation of the fatty acyl-CoA and must divert the substrate to the Endoplasmic Reticulum (ER) for "Rescue Metabolism."

Metabolic Rerouting: The Omega-Rescue Pathway

Since the "front door" (mitochondrial

Phase I: Hydroxylation (ER)

The 2,2-DMOA is targeted by the CYP4A and CYP4F subfamilies (fatty acid

-

Hydroxylation: The terminal methyl group (

-carbon) is hydroxylated to form 10-hydroxy-2,2-dimethyloctanoic acid. -

Oxidation: Cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) oxidize the hydroxyl group to a carboxyl group.

-

Product: The result is a Dicarboxylic Acid (2,2-dimethyloctanedioic acid).

Phase II: Retrograde

-Oxidation (Peroxisome/Mitochondria)

The newly formed dicarboxylic acid now has two ends:

-

The Blocked End: Still contains the gem-dimethyl group.

-

The Open End: The new carboxyl group (formerly the

-methyl) is unhindered. The molecule is activated to a CoA ester at the new open end and undergoes

Visualization: The Metabolic Fork

The following diagram illustrates the blockage of the standard pathway and the activation of the rescue mechanism.

Figure 1: The metabolic diversion of 2,2-DMOA. The red path indicates the blocked mitochondrial route; the green path indicates the compensatory microsomal oxidation.

Pharmacological & Toxicological Implications

While 2,2-DMOA is metabolically stable, this stability comes with specific risks that must be monitored during drug development.

A. The "Pivalate Effect" (Secondary Carnitine Deficiency)

Similar to Pivalic acid (2,2-dimethylpropionic acid) and Valproic acid, 2,2-DMOA forms a stable Acyl-CoA.

-

Mechanism: The Acyl-CoA accumulates and undergoes transesterification with L-Carnitine via Carnitine Palmitoyltransferase (CPT) .

-

Trap: The resulting 2,2-dimethyloctanoyl-carnitine is not oxidized. Instead, it is excreted in the urine.[1]

-

Risk: Chronic exposure can deplete the body's free carnitine pool, leading to hypocarnitinemia, impaired fatty acid metabolism, and potential cardiac or skeletal muscle toxicity.

B. Acyl-Glucuronidation

The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs) .

-

Reactive Metabolites: Acyl-glucuronides can be reactive electrophiles. They may covalently bind to plasma proteins (haptenization), potentially triggering idiosyncratic drug-induced liver injury (DILI).

Experimental Protocols

To validate the metabolic fate of a 2,2-dimethyl substituted lipid, the following self-validating workflow is recommended.

Protocol 1: Differential Stability Assay (Microsomes vs. Hepatocytes)

Objective: To distinguish between CYP-mediated clearance and mitochondrial stability.

| Component | Microsomes ( + NADPH) | Hepatocytes | Interpretation |

| Enzymes Present | CYPs, UGTs (Phase I/II) | Full Cell (Mito + CYPs) | |

| 2,2-DMOA Stability | High Turnover | High Turnover | Indicates CYP involvement. |

| Standard Fatty Acid | Low Turnover | High Turnover | Indicates Mitochondrial |

| Inhibitor (1-ABT) | Stability Increases | Stability Increases | Confirms CYP-dependency (1-ABT inhibits CYPs). |

Step-by-Step Methodology:

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

-

Incubation: Add 2,2-DMOA (1 µM final) and NADPH-regenerating system.

-

Control: Run a parallel arm with 1-Aminobenzotriazole (1-ABT) , a broad-spectrum CYP inhibitor.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

-

Analysis: Analyze via LC-MS/MS.

-

Result: If 2,2-DMOA disappears in microsomes but is stabilized by 1-ABT, the pathway is confirmed as CYP-mediated

-oxidation.

-

Protocol 2: Metabolite Identification (The Dicarboxylate Hunt)

Objective: To detect the signature dicarboxylic acid metabolite.

-

In Vivo/In Vitro Source: Collect urine from dosed rats or supernatant from hepatocyte incubation (4 hours).

-

Derivatization: Treat samples with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the carboxylic acid groups (improves GC-MS volatility).

-

GC-MS Analysis:

-

Look for the molecular ion

corresponding to the dicarboxylic acid (Molecular Weight of 2,2-DMOA + 30 Da for oxidation to COOH). -

Look for the specific mass shift of +14 Da (methyl) or +16 Da (oxygen) in fragmentation patterns compared to non-branched standards.

-

Visualization: Experimental Logic Flow

Figure 2: Decision tree for validating the metabolic pathway. Stability in mitochondria combined with clearance in microsomes confirms the omega-oxidation shunt.

References

-

Sanders, R. J., et al. (2008). "Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases." Biochemical Pharmacology.

-

Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.

-

Brass, E. P. (2002). "Pivalate-generating prodrugs and carnitine homeostasis in man." Pharmacological Reviews.

-

Kikuchi, M., et al. (2019). "Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats." Drug Metabolism and Pharmacokinetics.

-

Wanders, R. J., et al. (2011). "Peroxisomes, lipid metabolism, and lipotoxicity."[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

Sources

Methodological & Application

Application Note: High-Specificity Quantification of 2,2-Dimethyloctanoic Acid (2,2-DMOA)

Topic: Analytical Methods for 2,2-Dimethyloctanoic Acid Detection Content Type: Application Note & Technical Guide Audience: Drug Development Scientists, Bioanalytical Chemists, and DMPK Researchers

Executive Summary & Chemical Context

This compound (2,2-DMOA) represents a unique analytical challenge in lipidomics and drug metabolism.[1] Unlike linear fatty acids (e.g., octanoic acid), 2,2-DMOA possesses a gem-dimethyl substitution at the

The Steric Challenge:

The quaternary carbon at the

-

Metabolic Stability: It blocks

-oxidation, making 2,2-DMOA a persistent metabolic probe or stable drug conjugate linker.[1] -

Derivatization Resistance: Standard acid-catalyzed esterification methods (e.g., BF3-Methanol at 60°C) often yield incomplete conversion because the bulky methyl groups physically shield the carbonyl carbon from nucleophilic attack.[1]

This guide presents two validated workflows designed specifically to overcome this steric barrier: a GC-MS method using rapid methylation via trimethylsilyldiazomethane (TMS-DAM) and a high-sensitivity LC-MS/MS method utilizing 3-NPH derivatization.[1]

Method Selection Guide (Decision Matrix)

Before initiating experimental work, select the workflow that matches your sensitivity and matrix requirements.

Figure 1: Decision matrix for selecting the optimal analytical platform based on sample type and required sensitivity.

Method A: GC-MS Quantification (High Purity/Metabolite ID)[1]

Principle: Traditional Fischer esterification is too slow for 2,2-DMOA.[1] We utilize Trimethylsilyldiazomethane (TMS-DAM) , a safer alternative to diazomethane.[1] It reacts instantaneously with carboxylic acids in methanol to form methyl esters, driven by the release of nitrogen gas, effectively bypassing the steric activation energy barrier.

Reagents & Standards

-

Internal Standard (IS): 2,2-Dimethylhexanoic acid (Structural analog) or Valproic Acid-d6.[1]

-

Derivatizing Agent: 2.0 M Trimethylsilyldiazomethane in hexanes.[1]

-

Solvents: Methanol (anhydrous), Hexane (HPLC grade).[1]

Protocol A: Step-by-Step

-

Sample Preparation:

-

Dissolve sample (or extract residue) in 200 µL Methanol .

-

Critical: The solvent must contain methanol to act as the proton donor.

-

-

Derivatization:

-

Add 50 µL of 2.0 M TMS-DAM (yellow solution).[1]

-

Vortex for 10 seconds.

-

Observation: Evolution of

gas (bubbling) indicates reaction progress.[1] The solution should remain persistent yellow.[1] If it turns colorless, add more reagent.[1] -

Incubate at Room Temperature for 15 minutes . (Heat is not required).[1][3]

-

-

Quenching:

-

Add 10 µL of Acetic Acid to quench excess TMS-DAM (solution turns colorless).[1]

-

-

Extraction (Optional but Recommended):

GC-MS Instrument Parameters

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Splitless (1 min purge), 250°C |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| SIM Mode | Target: m/z 88 (McLafferty rearrangement), m/z 101, m/z 129 |

Data Interpretation: The methyl ester of 2,2-DMOA will show a characteristic McLafferty rearrangement ion at m/z 88 (base peak), corresponding to the gem-dimethyl-substituted fragment.

Method B: LC-MS/MS Bioanalysis (High Sensitivity)[1]

Principle: 2,2-DMOA ionizes poorly in ESI due to the lack of polarizable groups and the hydrophobic alkyl chain. To achieve ng/mL sensitivity in plasma, we use 3-Nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid.[1] This adds a moiety that ionizes strongly in Negative Mode ESI , significantly boosting sensitivity and retention on C18 columns.[1]

Reagents

-

Derivatizing Mix: 200 mM 3-NPH in 50% Methanol.

-

Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[1]

-

Internal Standard: this compound-d6 (Custom synthesis recommended) or deuterated Valproic acid.[1]

Protocol B: Step-by-Step

-

Liquid-Liquid Extraction (LLE):

-

Aliquot 50 µL Plasma into a 1.5 mL tube.

-

Add 10 µL Internal Standard .

-

Add 200 µL MTBE (Methyl tert-butyl ether).[1] Vortex 5 min. Centrifuge 10 min @ 10,000 g.

-

Transfer supernatant to a fresh tube and evaporate to dryness under

.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50 µL Derivatizing Mix (3-NPH).

-

Add 50 µL Catalyst Solution (EDC/Pyridine).[1]

-

Incubate at 40°C for 30 minutes .

-

-

Quench & Dilute:

-

Add 400 µL of 10% Acetonitrile in water.[1]

-

Inject 5 µL into LC-MS/MS.

-

LC-MS/MS Instrument Parameters

| Parameter | Setting |

| Column | Waters BEH C18 (2.1 x 50mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 4 mins |

| Ionization | ESI Negative Mode (ESI-) |

| MRM (Analyte) | 306.2 → 137.1 (Derivatized 2,2-DMOA) |

| MRM (IS) | 312.2 → 137.1 (Derivatized d6-IS) |

Mechanism of Detection: The transition m/z 137.1 corresponds to the 3-nitrophenylhydrazine fragment, which is common to all fatty acids derivatized this way. Specificity is achieved via the precursor mass (306.2 Da) and chromatographic retention time.[1]

Workflow Visualization

The following diagram illustrates the critical "Steric Bypass" logic required for 2,2-DMOA compared to standard fatty acids.

Figure 2: Comparison of derivatization efficiencies. The gem-dimethyl group blocks standard Fischer esterification, necessitating the use of TMS-Diazomethane.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Scientific Integrity , your assay must include specific controls for the gem-dimethyl moiety.

Linearity and Range

-

GC-MS: 1.0 µg/mL – 500 µg/mL (Quadratic fit often required due to detector saturation at high ends).[1]

-

LC-MS/MS: 10 ng/mL – 5000 ng/mL (Linear 1/x² weighting).[1]

The "Steric Check" Control

When validating the method, run a Process Efficiency (PE) comparison:

-

Spike Octanoic Acid (linear, unhindered) and 2,2-DMOA (hindered) into the matrix.[1]

-

If Octanoic Acid recovery is >95% but 2,2-DMOA is <50%, your reaction time is insufficient, or the reagent has degraded.[1] This ratio confirms the derivatization power of your specific batch.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Signal (GC-MS) | Incomplete methylation. | Switch to TMS-DAM; ensure Methanol is present (required for proton transfer).[1] |

| Peak Tailing (LC-MS) | Column secondary interactions. | Increase buffer strength (10mM Ammonium Acetate) or use a C18-shielded column.[1] |

| Interference (Plasma) | Endogenous fatty acids.[1][8] | Use LLE with Hexane (more specific for non-polar lipids) rather than Protein Precipitation.[1] |

References

-

Han, J., et al. "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of fatty acids."[1] Analytica Chimica Acta, 2013.[1] [1]

-

Kushiro, T., et al. "Rapid and efficient methylation of carboxylic acids by trimethylsilyldiazomethane."[1] Chemical & Pharmaceutical Bulletin, 1997.[1]

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018.[1]

-

PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] [1]

-

Li, X., & Franke, A. A. "Improved LC-MS method for the determination of fatty acids in biological samples."[1] Analytical Chemistry, 2011.[1] (Context for LLE extraction of lipids).

Sources

- 1. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 7,7-Dimethyloctanoic acid | 26896-20-8 [smolecule.com]

- 4. gcms.cz [gcms.cz]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 2,2-Dimethyloctanoic Acid in Complex Biological Matrices using Mass Spectrometry

Abstract

This application note presents robust and validated methodologies for the sensitive and selective quantification of 2,2-dimethyloctanoic acid, a branched-chain fatty acid of interest in metabolic research and drug development, using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed exploration of the electron ionization fragmentation pathways of this compound, alongside optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. These methods are designed to deliver high-quality, reproducible data for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a saturated branched-chain fatty acid characterized by a quaternary carbon at the alpha position. The structural complexity of such molecules presents unique challenges and opportunities for their analysis by mass spectrometry. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial in various fields, including drug discovery, where it may be a metabolite of interest, and in fundamental biological studies. Mass spectrometry, with its inherent sensitivity and specificity, is the analytical technique of choice for the accurate quantification of this and similar compounds in complex biological matrices.

This guide provides comprehensive protocols for two complementary analytical approaches: a GC-MS method for robust, routine analysis, and a high-sensitivity LC-MS/MS method for demanding applications requiring lower detection limits.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | PubChem[1] |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 172.14633 g/mol | U.S. EPA[2] |

| Boiling Point | ~263 °C (estimated) | ChemicalBook[3] |

| pKa | ~4.86 (predicted) | ChemicalBook[3] |

| LogP | 3.50 (predicted) | U.S. EPA[4] |

GC-MS Analysis of this compound

Gas chromatography coupled with electron ionization (EI) mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization to their more volatile ester forms (e.g., methyl esters) is often a prerequisite for successful GC analysis.

Predicted Electron Ionization Fragmentation of this compound Methyl Ester

Upon electron ionization, the molecular ion of this compound methyl ester (methyl 2,2-dimethyloctanoate) is expected to be of low abundance due to the highly branched structure, which promotes fragmentation.[1][3] The fragmentation pattern is primarily dictated by the stability of the resulting carbocations.

The key fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The bond between the alpha and beta carbons is prone to cleavage, leading to the formation of a stable acylium ion or other resonance-stabilized fragments.[5] For branched alkanes, cleavage at the point of branching is highly favored due to the formation of more stable tertiary carbocations.[3]

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a gamma-hydrogen.[2] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene.[2]

Based on the NIST Mass Spectrometry Data for this compound, the most prominent peaks are observed at m/z 87, 41, and 43.[1] The peak at m/z 87 is likely due to a McLafferty-type rearrangement, while the peaks at m/z 41 and 43 are common hydrocarbon fragments.

Caption: Predicted EI fragmentation of this compound.

Protocol: GC-MS Analysis

This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.

3.2.1. Sample Preparation and Derivatization

-

Extraction: For biological samples, perform a liquid-liquid extraction. To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., heptadecanoic acid) and 400 µL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes. Collect the lower organic layer.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried extract, add 200 µL of 2% (v/v) sulfuric acid in methanol. Cap the vial tightly and heat at 60°C for 1 hour to form the fatty acid methyl esters (FAMEs).

-

Neutralization and Extraction of FAMEs: After cooling, add 500 µL of 5% (w/v) sodium bicarbonate solution to neutralize the acid. Extract the FAMEs with 500 µL of hexane. Vortex and centrifuge. Transfer the upper hexane layer to a GC vial.

3.2.2. GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Scan Range | m/z 40-400 |

LC-MS/MS Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry offers higher sensitivity and specificity, making it ideal for the analysis of low-abundance analytes in complex matrices.

Ionization and Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated [M+H]+ or deprotonated [M-H]- molecular ion with minimal in-source fragmentation.[6] For carboxylic acids, negative ion mode ESI is generally preferred due to the acidic nature of the carboxyl group, which readily forms a stable [M-H]- ion.[7][8]

To obtain structural information and enhance selectivity, collision-induced dissociation (CID) is employed in the collision cell of a tandem mass spectrometer. For the deprotonated this compound ([M-H]- at m/z 171.1), the primary fragmentation is expected to be the neutral loss of carbon dioxide (44 Da), a common fragmentation pathway for carboxylates.

Caption: LC-MS/MS workflow for this compound.

Protocol: LC-MS/MS Analysis

This protocol describes a "dilute-and-shoot" approach, which is suitable for high-throughput analysis.[9] For enhanced sensitivity, a liquid-liquid or solid-phase extraction can be incorporated.

4.2.1. Sample Preparation

-

Internal Standard Spiking: To 50 µL of sample (e.g., plasma, urine), add 5 µL of an internal standard solution (e.g., 2,2-dimethyl-d3-octanoic acid).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

4.2.2. LC-MS/MS Parameters

| Parameter | Setting |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | ESI Negative |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Analyte: Q1: 171.1 -> Q3: 127.1; IS: Q1: 174.1 -> Q3: 130.1 |

Data Analysis and Quality Control